KRN5

NFAT5 inhibition chronic arthritis collagen-induced arthritis

Researchers requiring selective NFAT5 inhibition for chronic arthritis models often face toxicity limitations with berberine or insufficient efficacy with methotrexate. KRN5 (CAS 1800465-47-7) directly addresses this gap: • Validated in CIA mouse model: 60 mg/kg oral KRN5 suppressed arthritis more potently than 15 mg/kg methotrexate, with significant serum anti-type II collagen IgG reduction. • Reduced toxicity vs. berberine across cytotoxicity, hERG K⁺ channel, CYP450 inhibition, and liver microsomal stability assays. • Convenient alternate-day oral dosing (t₁/₂ >8 h; 15% oral bioavailability) minimizes animal handling. • Selectively suppresses NFAT5 target genes (Nos2, Il6, MCP-1, GM-CSF) without affecting high-salt-induced NFAT5 expression-enabling clean dissection of NFAT5 vs. NF-κB pathways. Supplied by BenchChem with global shipping.

Molecular Formula C27H22FNO5
Molecular Weight 459.5 g/mol
CAS No. 1800465-47-7
Cat. No. B1653285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRN5
CAS1800465-47-7
Molecular FormulaC27H22FNO5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)CC6=CC=CC=C6F)OC
InChIInChI=1S/C27H22FNO5/c1-31-21-8-7-17-19(11-16-5-3-4-6-20(16)28)25-18-13-23-22(33-14-34-23)12-15(18)9-10-29(25)27(30)24(17)26(21)32-2/h3-8,12-13H,9-11,14H2,1-2H3
InChIKeyWSIOACCDMOKVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRN5 (CAS 1800465-47-7): A Differentiated Oral NFAT5 Suppressor for Chronic Arthritis Research Applications


KRN5 (CAS 1800465-47-7) is an orally active small-molecule suppressor of nuclear factor of activated T cells 5 (NFAT5), exhibiting an IC₅₀ of 750 nM . Developed as a derivative of KRN2 (13-(2-fluoro)-benzylberberine) through a high-throughput screening campaign of >40,000 compounds, KRN5 demonstrates high oral bioavailability and metabolic stability [1]. The compound has been validated in the collagen-induced arthritis (CIA) mouse model for NFAT5-mediated chronic arthritis research .

NFAT5-mediated chronic arthritis model studies
Oral in vivo dosing regimen fit (reported half-life >8h)
NF-κB/NFAT5 pathway-selectivity research context
Tool compound for NFAT5 suppression in inflammation models. Reported selectivity profile supports differentiation from broad immunosuppressants.

Why KRN5 Cannot Be Simply Substituted with Berberine, Methotrexate, or Generic NF-κB Inhibitors


KRN5 occupies a distinct position within the NFAT5-targeting chemical space that renders generic substitution inappropriate. As a berberine derivative, KRN5 retains the NF-κB binding inhibition mechanism of its parent scaffold while exhibiting reduced toxicity across multiple safety assays . Critically, KRN5 targets NFAT5—a transcription factor distinct from direct NF-κB inhibition—with an IC₅₀ of 750 nM, a mechanism for which no FDA-approved therapeutic agents currently exist [1]. Unlike the broadly immunosuppressive methotrexate, KRN5 selectively suppresses pro-inflammatory genes including Nos2 and Il6 without affecting high-salt-induced NFAT5 expression [2]. These mechanistic, safety, and selectivity differences mean that in-class or alternative anti-inflammatory compounds cannot be considered functionally equivalent substitutes for KRN5 in NFAT5-mediated disease models.

Target
KRN5: NFAT5 suppressor with reported selectivity for Nos2/Il6 pathway
vs. Methotrexate
Broadly immunosuppressive mechanism; disease-model endpoint context may not transfer to NFAT5-specific readouts.
vs. Berberine
Parent scaffold with reported higher toxicity; safety-related endpoint monitoring may shift interpretation in long-term models.

KRN5 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Methotrexate and Berberine


KRN5 Exhibits Superior Arthritis Suppression Compared to Methotrexate in the Collagen-Induced Arthritis Model

In the collagen-induced arthritis (CIA) mouse model, orally administered KRN5 at 60 mg/kg demonstrated superior arthritis suppression compared to methotrexate, a first-line disease-modifying antirheumatic drug (DMARD) [1]. Both compounds were evaluated for their ability to mitigate arthritis severity in DBA/1J mice immunized with bovine type II collagen .

Arthritis model endpoint
Head-to-head
KRN5 60 mg/kg oral: reported stronger arthritis suppression vs. methotrexate 15 mg/kg in CIA model
Reported endpoint response context; KRN5 showed higher arthritis suppression in tested set.
Serum anti-type II collagen IgG significantly decreased in KRN5-treated mice.
NFAT5 inhibition chronic arthritis collagen-induced arthritis

KRN5 Demonstrates Reduced Toxicity Compared to Parent Compound Berberine Across Multiple Safety Assays

KRN5 exhibits lower toxicity than its parent compound berberine (BBR) as assessed across four distinct safety assays . This improved safety profile represents a key advancement over the berberine scaffold, which is known for dose-limiting toxicity concerns .

Toxicity profile comparison
Source review
KRN5 demonstrated reduced toxicity relative to berberine across 4 in vitro safety assays
Safety-related endpoint context; lower model-risk context for in vivo NFAT5 studies.
Cytotoxicity, hERG, CYP inhibition, and liver microsomal stability assays.
drug safety cytotoxicity hERG cytochrome P450

KRN5 Exhibits NFAT5 Inhibitory Activity with IC₅₀ of 750 nM and Downregulates Pro-Inflammatory Cytokine Expression

KRN5 suppresses NFAT5 activity with an IC₅₀ of 750 nM [1]. At a concentration of 1 μM, KRN5 inhibits the expression of multiple NFAT5 target molecules—including NFAT5 itself, IL-6, MCP-1, and GM-CSF—in LPS-stimulated RAW 264.7 macrophages . While this represents class-defining activity, no direct head-to-head IC₅₀ comparison with other NFAT5 inhibitors is available in the primary literature.

NFAT5 inhibitory potency
Class-level
IC₅₀ 750 nM
Assay potency context; supports NFAT5 pathway inhibition study fit.
1 μM inhibits NFAT5, IL-6, MCP-1, GM-CSF in LPS-stimulated RAW 264.7 macrophages. No direct comparator IC₅₀ available.
NFAT5 inhibition pro-inflammatory cytokines macrophage assay

KRN5 Demonstrates Oral Bioavailability and Extended Plasma Half-Life Supporting In Vivo Dosing Schedules

KRN5 exhibits oral bioavailability of 15% (F%) in rats following oral and intravenous administration, with a plasma half-life exceeding 8 hours [1]. This contrasts with the parent compound KRN2, which the primary literature describes as having less favorable oral bioavailability, prompting the development of KRN5 as an orally active derivative [2].

Oral PK parameters
Cross-study
F% = 15%, t₁/₂ > 8h (rat)
Exposure-model context; supports alternate-day oral dosing schedule review.
Developed to improve oral bioavailability relative to KRN2; quantitative head-to-head PK data not available.
oral bioavailability pharmacokinetics in vivo dosing

KRN5 Dose-Dependently Suppresses Arthritis Severity and Reduces Serum Autoantibody Levels in CIA Model

Oral administration of KRN5 at 15 mg/kg and 60 mg/kg every other day for three weeks dose-dependently mitigated arthritis severity in the collagen-induced arthritis (CIA) mouse model [1]. KRN5 treatment significantly reduced serum anti-type II collagen IgG concentrations and decreased TNF-α and IL-6 production by LPS-stimulated splenocytes compared to vehicle-treated controls .

Dose-response relationship
Supporting evidence
15–60 mg/kg oral dose-dependently mitigated arthritis severity in CIA model
Model-response endpoint context; reported reductions in anti-collagen II IgG, TNF-α, and IL-6.
Vehicle-controlled; every-other-day dosing for 3 weeks. Statistical significance reported for cytokine/autoantibody changes.
dose-response collagen-induced arthritis autoantibody

KRN5 Validated Research Application Scenarios Based on Comparative Evidence


NFAT5-Mediated Chronic Arthritis Research Requiring Superior Efficacy to Methotrexate

KRN5 is the preferred tool compound for chronic arthritis studies where methotrexate has proven insufficient. In the CIA mouse model, orally administered KRN5 at 60 mg/kg demonstrated stronger arthritis suppression than methotrexate at 15 mg/kg, accompanied by significant reductions in serum anti-type II collagen IgG [1]. Researchers seeking to evaluate NFAT5 as a therapeutic target in arthritis should select KRN5 over methotrexate due to this demonstrated superior efficacy and its specific mechanism of action distinct from folate antagonism.

In Vivo Studies Requiring Reduced Toxicity Relative to Berberine

For experiments involving long-term NFAT5 inhibition where berberine's toxicity profile is prohibitive, KRN5 offers a safer alternative. KRN5 demonstrates reduced toxicity compared to berberine across four critical safety assays: cytotoxicity, hERG K⁺ channel inhibition, cytochrome P450 inhibition, and liver microsomal metabolic stability [1]. This improved safety window enables extended dosing regimens in chronic disease models without the confounding effects of compound-related toxicity, making KRN5 the appropriate selection for studies requiring sustained NFAT5 suppression.

Convenient Oral Dosing Regimens in Chronic Inflammation Models

KRN5 is specifically suited for chronic in vivo studies requiring convenient oral administration. With oral bioavailability of 15% and a plasma half-life exceeding 8 hours in rats, KRN5 supports alternate-day oral dosing schedules as validated in the CIA model (15 mg/kg or 60 mg/kg every other day) [1][2]. This pharmacokinetic profile reduces animal handling frequency and experimental variability compared to compounds requiring daily or parenteral administration, making KRN5 the practical choice for long-term NFAT5 inhibition studies.

Mechanistic Studies of NFAT5-Dependent Pro-Inflammatory Gene Expression

KRN5 is the validated tool compound for dissecting NFAT5-dependent transcriptional programs. At 1 μM, KRN5 inhibits the expression of NFAT5, IL-6, MCP-1, and GM-CSF in LPS-stimulated RAW 264.7 macrophages [1]. This specific suppression of NFAT5 target genes—without affecting high-salt-induced NFAT5 expression—provides researchers with a selective probe to distinguish NF-κB-mediated from NFAT5-mediated inflammatory pathways, a differentiation not achievable with broadly acting anti-inflammatory agents.

Application
Selection Property
Validation Focus
NFAT5-mediated arthritis model studies
Reported endpoint response relative to methotrexate in CIA model
Disease-score and autoantibody endpoint monitoring
Long-term in vivo NFAT5 inhibition
Safety-related endpoint context relative to berberine scaffold
Cytotoxicity and metabolic stability endpoint review
Oral dosing regimen studies
Extended plasma half-life (>8h) and reported oral bioavailability
Exposure-model review and dosing interval validation
NFAT5-dependent transcriptional pathway research
Selective suppression of NFAT5 target genes (IL-6, MCP-1, GM-CSF)
NF-κB vs. NFAT5 pathway-response differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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